SNAP 94847 hydrochloride is a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Melanin-concentrating hormone (MCH) is a hypothalamic neuropeptide that plays a role in the modulation of food intake and mood. In rodents, the actions of MCH are primarily mediated via the MCHR1 receptor. [] SNAP 94847 hydrochloride is a valuable tool in scientific research for investigating the physiological roles of MCH and MCHR1 in various biological processes.
A detailed synthesis of SNAP 94847 hydrochloride and its analogs is described in the paper "Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists part 2: A hybrid strategy combining key fragments of HTS hits." [] This paper outlines a hybrid strategy involving the combination of key fragments from high-throughput screening hits, SNAP 7941 and chlorohaloperidol.
The cryo-electron microscopy (cryo-EM) structure of MCHR1 bound to SNAP 94847 in its inactive state is elucidated in the paper "Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1." [] This study provides detailed information about the interaction between SNAP 94847 and the binding pocket of MCHR1, revealing important structural insights for understanding its antagonistic activity.
SNAP 94847 hydrochloride exerts its effects by selectively binding to MCHR1 and blocking the actions of MCH. [] By antagonizing MCHR1, SNAP 94847 prevents MCH from binding to its receptor and initiating downstream signaling pathways. This antagonistic activity has been demonstrated in various experimental models, confirming its role in modulating MCH-mediated physiological processes.
Research suggests that MCH neurons may contribute to the dysregulation of rapid eye movement sleep (REMs) in narcolepsy. In a study utilizing a narcolepsy-model mouse, researchers found that activation of MCH neurons in mice lacking orexins increased abnormal intrusions of REMs, manifesting as cataplexy and short latency transitions into REMs. [] Conversely, administration of SNAP 94847 almost entirely eliminated these abnormal REMs intrusions. [] These findings implicate MCH signaling as a potential target for developing treatments for narcolepsy.
Evidence suggests that MCH, acting via MCH1 receptors within the central nervous system, modulates the voiding reflex. In studies using rats, intragastric or intracerebroventricular administration of SNAP 7941 (an earlier analog of SNAP 94847) led to dose-dependent increases in bladder capacity and reduced voiding frequency. [] These findings highlight the potential of MCH1 antagonists, such as SNAP 94847, as novel therapeutic agents for treating overactive bladder syndrome.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7